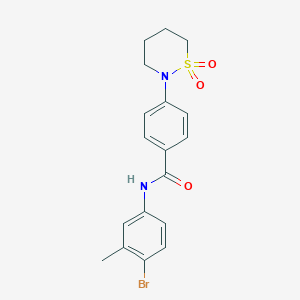

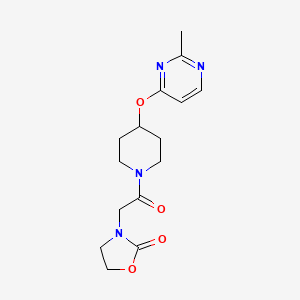

![molecular formula C7H8BrClF3N3 B2459491 1-ブロモ-3-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,5-a]ピラジン塩酸塩 CAS No. 2138351-97-8](/img/structure/B2459491.png)

1-ブロモ-3-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,5-a]ピラジン塩酸塩

説明

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClF3N3 and its molecular weight is 306.51. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん研究

この化合物は、さまざまな3-トリフルオロメチル-5,6-ジヒドロ-[1,2,4]トリアゾロピラジン誘導体の合成に使用されています . これらの誘導体は、抗がん特性について効果的にスクリーニングされており、有望な結果を示しています . たとえば、化合物の1つ(RB7)は、HT-29結腸がん細胞株に対して顕著な抗がん活性を示しました .

薬物合成

この化合物は、新規抗糖尿病薬であるシタグリプチン合成の中間体として使用されます . シタグリプチンは、ジペプチジルペプチダーゼ-4(DPP-4)阻害剤であり、高血糖値を低下させる体の能力を向上させることができます .

工業生産

この化合物の合成方法はシンプルで、大量の副産物を生成せず、工業生産に適しています . 出発原料は入手しやすいので、大規模合成に適した選択肢となります .

安全性と取扱

この化合物の毒性と危険性は比較的低いですが、実験室での取り扱い時には安全対策を講じる必要があります . 皮膚や目への接触を避け、換気を十分に行い、正しい実験操作手順と個人保護対策に従うことをお勧めします .

作用機序

Target of Action

Similar compounds have shown promising results in anti-cancer studies .

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 .

Result of Action

The resultant compounds of similar structure were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

特性

IUPAC Name |

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIBCSJOXCXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2C(F)(F)F)Br)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2459420.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2459422.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2459424.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2459431.png)